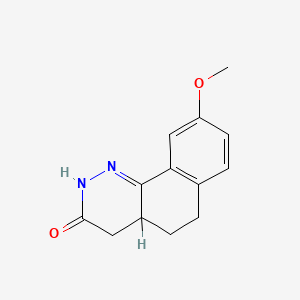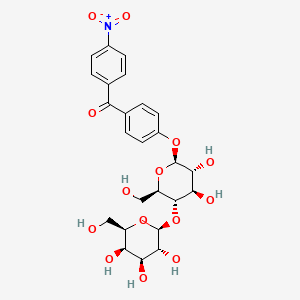
Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a nitrophenyl group and a glycosidic linkage involving beta-D-galactopyranosyl and beta-D-glucopyranosyl units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- typically involves multiple steps The initial step often includes the protection of hydroxyl groups on the sugar moieties to prevent unwanted reactions This is followed by the formation of the glycosidic bond between the galactopyranosyl and glucopyranosyl units
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of catalysts and specific reaction conditions such as temperature and pH control to optimize the reaction efficiency. The final product is then purified using techniques such as chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its potential role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Mecanismo De Acción
The mechanism of action of Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The glycosidic linkage allows it to interact with enzymes involved in carbohydrate metabolism, while the nitrophenyl group can participate in redox reactions. These interactions can modulate cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Cellobiose: A disaccharide consisting of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide consisting of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Uniqueness
Methanone, (4-((4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- is unique due to the presence of the methanone and nitrophenyl groups, which impart distinct chemical properties and reactivity compared to other glycosides. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
147046-22-8 |
|---|---|
Fórmula molecular |
C25H29NO14 |
Peso molecular |
567.5 g/mol |
Nombre IUPAC |
[4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C25H29NO14/c27-9-15-18(30)19(31)21(33)25(38-15)40-23-16(10-28)39-24(22(34)20(23)32)37-14-7-3-12(4-8-14)17(29)11-1-5-13(6-2-11)26(35)36/h1-8,15-16,18-25,27-28,30-34H,9-10H2/t15-,16-,18+,19+,20-,21-,22-,23-,24-,25+/m1/s1 |
Clave InChI |
XBXXNMSJWVKCOG-TYIHRGRTSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


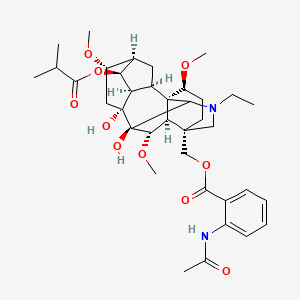
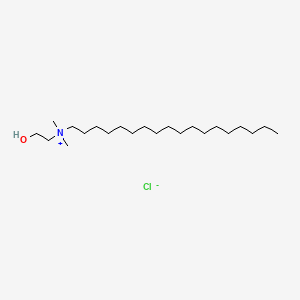
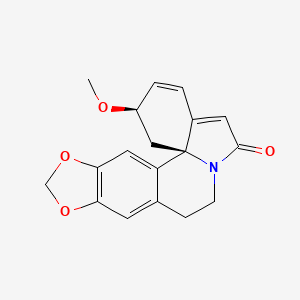
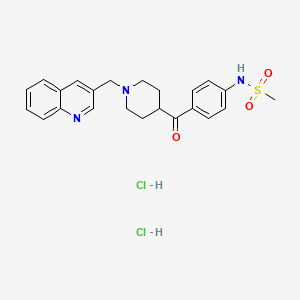
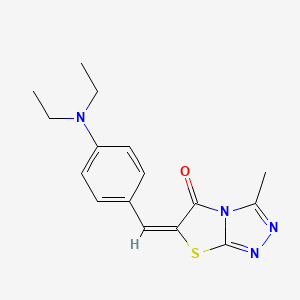
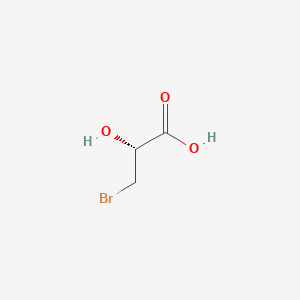
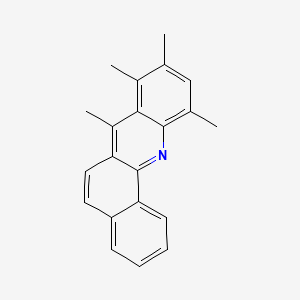
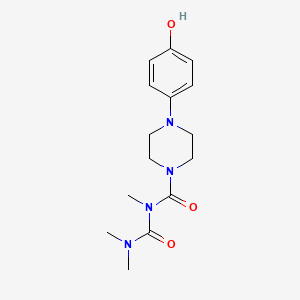
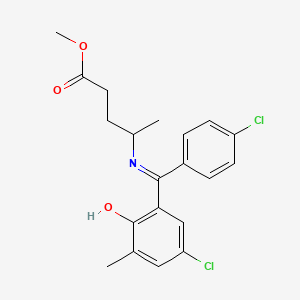
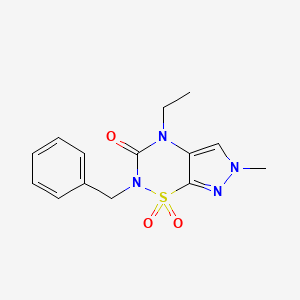
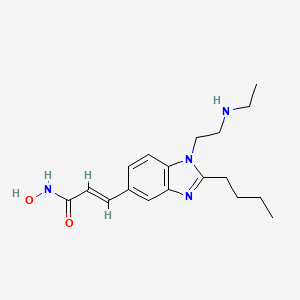
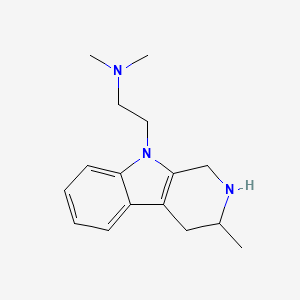
![N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12760883.png)
